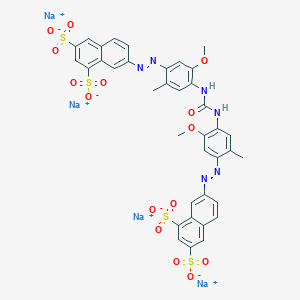
C.I. Direct Orange 72
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C.I. Direct Orange 72 is a water-soluble azo dye that is commonly used in the textile industry for dyeing natural and synthetic fibers. This dye is also known as Direct Fast Orange SE, Direct Orange SE, and Direct Orange S-2R. The color of this dye is orange-yellow, and it has a molecular formula of C16H12N4O5S2Na2. In recent years, C.I. Direct Orange 72 has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of C.I. Direct Orange 72 is not well understood. However, it is known that the dye can interact with various biological molecules, such as proteins, nucleic acids, and lipids. The interaction between the dye and these molecules can lead to changes in their structure and function.
Biochemische Und Physiologische Effekte
C.I. Direct Orange 72 has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. The dye has also been shown to induce oxidative stress in cells, leading to DNA damage and cell death. Moreover, C.I. Direct Orange 72 has been shown to disrupt the function of mitochondria, the energy-producing organelles in cells.
Vorteile Und Einschränkungen Für Laborexperimente
C.I. Direct Orange 72 has several advantages for lab experiments. It is a water-soluble dye that can easily be dissolved in aqueous solutions. The dye is also stable under various experimental conditions, such as pH and temperature. However, the dye has some limitations. It can interact with various biological molecules, making it difficult to interpret the results of experiments. Moreover, the dye can induce toxicity in cells, leading to false-positive results.
Zukünftige Richtungen
There are several future directions for the application of C.I. Direct Orange 72 in scientific research. One direction is to use the dye as a fluorescent probe for studying the interaction between nanoparticles and biological systems. Another direction is to use the dye as a marker for studying the transport and distribution of drugs in the body. Moreover, the dye can be used as a model compound for studying the adsorption and degradation of azo dyes in wastewater treatment. Further research is needed to fully understand the potential applications of C.I. Direct Orange 72 in various fields.
In conclusion, C.I. Direct Orange 72 is a water-soluble azo dye that has gained attention in scientific research due to its potential applications in various fields. The dye has been used as a model compound for studying the adsorption and degradation of azo dyes in wastewater treatment, as a fluorescent probe for sensing metal ions in aqueous solutions, and as a marker for studying the transport and distribution of nanoparticles in biological systems. Further research is needed to fully understand the potential applications of C.I. Direct Orange 72 in various fields.
Synthesemethoden
C.I. Direct Orange 72 is synthesized by diazotizing 4-amino-2,5-dimethoxybenzenesulfonic acid and coupling with 2-naphthol-6-sulfonic acid. The synthesis process involves several steps, including diazotization, coupling, and purification. The purity of the dye is critical for its application in scientific research.
Wissenschaftliche Forschungsanwendungen
C.I. Direct Orange 72 has been widely used in scientific research due to its unique properties. It has been used as a model compound for studying the adsorption and degradation of azo dyes in wastewater treatment. The dye has also been used as a fluorescent probe for sensing metal ions in aqueous solutions. Moreover, C.I. Direct Orange 72 has been used as a marker for studying the transport and distribution of nanoparticles in biological systems.
Eigenschaften
CAS-Nummer |
12217-64-0 |
|---|---|
Produktname |
C.I. Direct Orange 72 |
Molekularformel |
C37H28N6Na4O15S4 |
Molekulargewicht |
1016.9 g/mol |
IUPAC-Name |
tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C37H32N6O15S4.4Na/c1-19-9-31(33(57-3)17-29(19)42-40-23-7-5-21-11-25(59(45,46)47)15-35(27(21)13-23)61(51,52)53)38-37(44)39-32-10-20(2)30(18-34(32)58-4)43-41-24-8-6-22-12-26(60(48,49)50)16-36(28(22)14-24)62(54,55)56;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
DQZDXNOLPPLSFD-UHFFFAOYSA-J |
SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] |
Andere CAS-Nummern |
12217-64-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




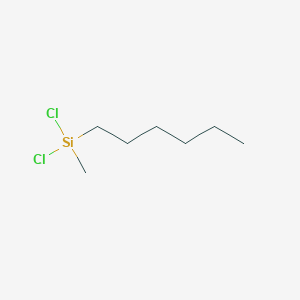
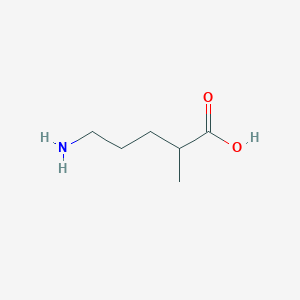
![Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine](/img/structure/B78626.png)
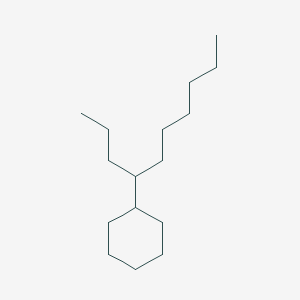
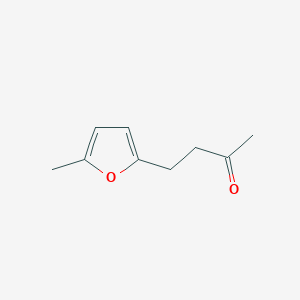
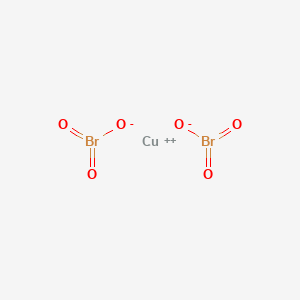
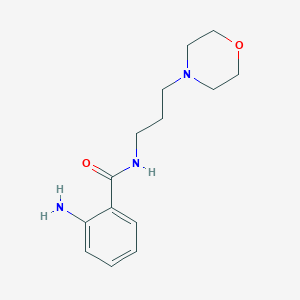
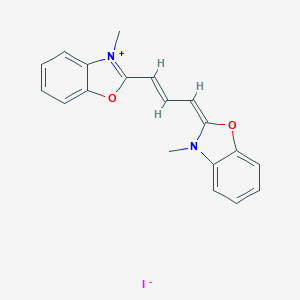
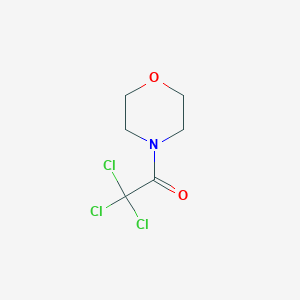
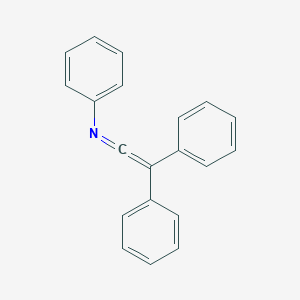
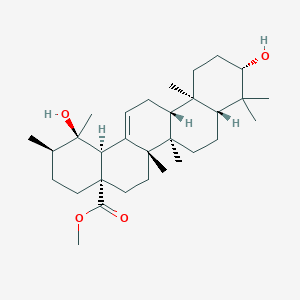
![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B78643.png)